molecular formula C19H18BrNO3 B287997 4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287997
M. Wt: 388.3 g/mol
InChI Key: IQKBXKPMUZXPCE-IZZDOVSWSA-N
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Description

4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one (referred to as "compound A" in This paper aims to provide a comprehensive overview of the synthesis method of compound A, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.

Mechanism of Action

The mechanism of action of compound A is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, compound A has been shown to inhibit the activity of various kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In addition to its potential anticancer properties, it has been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using compound A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its fluorescent properties make it useful for imaging applications. However, one limitation is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on compound A. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, there is potential for the development of new synthetic methods for compound A that may improve its yield and cost-effectiveness.

Synthesis Methods

The synthesis of compound A involves several steps, including the condensation of 4-ethoxybenzaldehyde and malonic acid, followed by bromination and cyclization to form the cycloheptatrienone ring. The final step involves the addition of a methylamino group to the cycloheptatrienone ring. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

Compound A has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, compound A has been studied for its potential as a photosensitizer in photodynamic therapy, as well as its potential as a fluorescent probe for imaging applications.

properties

Product Name

4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H18BrNO3/c1-3-24-15-8-4-13(5-9-15)6-11-18(22)16-12-14(20)7-10-17(21-2)19(16)23/h4-12H,3H2,1-2H3,(H,21,23)/b11-6+

InChI Key

IQKBXKPMUZXPCE-IZZDOVSWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C(C2=O)NC)Br

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C(C2=O)NC)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C(C2=O)NC)Br

Origin of Product

United States

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